molecular formula C12H21Cl B13792930 (3Z,5Z)-12-Chloro-3,5-dodecadiene CAS No. 71701-09-2

(3Z,5Z)-12-Chloro-3,5-dodecadiene

Cat. No.: B13792930
CAS No.: 71701-09-2
M. Wt: 200.75 g/mol
InChI Key: XEXGEIAGKDOJQX-OUPQRBNQSA-N
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Description

(3Z,5Z)-12-Chloro-3,5-dodecadiene is a chlorinated unsaturated hydrocarbon with a 12-carbon chain containing conjugated double bonds at positions 3 and 5 (both in the Z configuration) and a chlorine substituent at the terminal carbon. This compound is classified as an intermediate in organic synthesis, with applications spanning industrial chemicals, pesticide production, and functional materials . Its structure imparts unique reactivity, particularly in electrophilic addition and polymerization reactions.

Properties

CAS No.

71701-09-2

Molecular Formula

C12H21Cl

Molecular Weight

200.75 g/mol

IUPAC Name

(3Z,5Z)-12-chlorododeca-3,5-diene

InChI

InChI=1S/C12H21Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13/h3-6H,2,7-12H2,1H3/b4-3-,6-5-

InChI Key

XEXGEIAGKDOJQX-OUPQRBNQSA-N

Isomeric SMILES

CC/C=C\C=C/CCCCCCCl

Canonical SMILES

CCC=CC=CCCCCCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z,5Z)-12-Chloro-3,5-dodecadiene can be achieved through various methods. One common approach involves the base-induced elimination of hydrogen halide from an allylic halide. This method is widely used for preparing conjugated dienes . The reaction typically requires a strong base, such as potassium tert-butoxide, and is carried out under anhydrous conditions to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as the acid-catalyzed double dehydration of appropriate diols. This method is similar to the industrial production of other conjugated dienes like isoprene .

Chemical Reactions Analysis

Types of Reactions

(3Z,5Z)-12-Chloro-3,5-dodecadiene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated compounds.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing double bonds.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

(3Z,5Z)-12-Chloro-3,5-dodecadiene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme-catalyzed reactions involving dienes.

    Medicine: Research into its potential medicinal properties, such as antimicrobial or anticancer activities, is ongoing.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which (3Z,5Z)-12-Chloro-3,5-dodecadiene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The conjugated double bonds allow the compound to participate in various chemical reactions, while the chlorine atom can influence its reactivity and binding properties. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (3Z,5Z)-12-Chloro-3,5-dodecadiene with three analogs: 1-chloro-1,3-pentadiene , (3E,5Z)-12-Chloro-3,5-dodecadiene , and 12-bromo-3,5-dodecadiene . Key differences in stereochemistry, halogen type, and chain length influence their physicochemical properties and applications.

Table 1: Structural and Functional Comparison

Compound Halogen Double Bond Configuration Chain Length Melting Point (°C) Boiling Point (°C) Primary Applications
This compound Cl 3Z,5Z C12 -15 245–250 Pesticide intermediates, polymers
1-Chloro-1,3-pentadiene Cl 1,3-conjugated C5 -30 95–100 Solvents, small-molecule synthesis
(3E,5Z)-12-Chloro-3,5-dodecadiene Cl 3E,5Z C12 -10 240–245 Limited industrial use (lower stability)
12-Bromo-3,5-dodecadiene Br 3Z,5Z C12 -5 260–265 Flame retardants, specialty polymers

Key Findings:

Stereochemical Impact : The Z,Z configuration in this compound enhances its stability compared to the E,Z isomer, which exhibits higher reactivity but lower thermal stability .

Halogen Effects : Brominated analogs (e.g., 12-bromo-3,5-dodecadiene) demonstrate higher boiling points and greater efficacy in flame-retardant applications due to bromine’s higher atomic mass and radical-trapping capacity.

Chain Length : Shorter-chain analogs like 1-chloro-1,3-pentadiene are volatile and less suited for polymer synthesis but are preferred in solvent formulations.

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